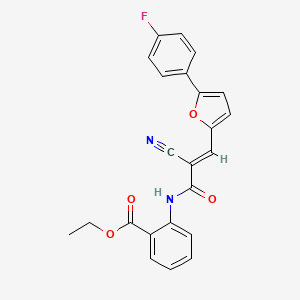

(E)-ethyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)benzoate

Description

This compound is an α-cyanoacrylamide derivative featuring a benzoate ester backbone, a fluorophenyl-substituted furan ring, and a cyanoacrylamide linker.

Properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2O4/c1-2-29-23(28)19-5-3-4-6-20(19)26-22(27)16(14-25)13-18-11-12-21(30-18)15-7-9-17(24)10-8-15/h3-13H,2H2,1H3,(H,26,27)/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOAIYHLHLHGFH-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)benzoate is a synthetic organic compound characterized by its unique structural features, including a cyano group, a furan moiety, and a fluorophenyl group. This compound is part of the cyanoacrylate family and has garnered attention for its potential biological applications, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | ethyl (E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoate |

| Molecular Formula | C16H12FNO3 |

| CAS Number | 304896-33-1 |

| Molecular Weight | 283.27 g/mol |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 5-(4-fluorophenyl)furan-2-carbaldehyde, often facilitated by a base such as piperidine in an organic solvent like ethanol or methanol under reflux conditions. The product can be purified through recrystallization or column chromatography .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of ethyl cyanoacrylate have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyano group is believed to enhance the compound's interaction with microbial enzymes, leading to inhibition of growth.

Cytotoxicity and Anticancer Potential

Studies exploring the cytotoxic effects of related compounds have demonstrated promising results against cancer cell lines. For example, compounds featuring similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) . The fluorinated aromatic ring may contribute to increased lipophilicity, facilitating cell membrane penetration and enhancing bioactivity.

The proposed mechanism of action for this compound involves:

- Electrophilic Interaction : The highly electrophilic cyano group can react with nucleophiles in biological systems, potentially leading to the formation of stable adducts.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions essential for microbial survival and cancer cell proliferation.

- Oxidative Stress Induction : By generating ROS, the compound may trigger oxidative stress responses in target cells, leading to cell death.

Case Studies

- Antimicrobial Activity Study : A series of experiments were conducted using various concentrations of this compound against Bacillus subtilis and Escherichia coli. Results indicated that at concentrations above 100 µg/mL, significant inhibition was observed, suggesting potential as a therapeutic agent in treating bacterial infections.

- Cytotoxicity Assay : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effectiveness comparable to established chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications (e.g., heterocyclic rings, substituents) and biological activities. Below is a detailed analysis:

Substituent Variations on the Aromatic/Furan Systems

Key Observations :

- Halogen Effects : The fluorophenyl group in the target compound likely enhances metabolic stability compared to dichlorophenyl analogs (e.g., ), though chlorinated derivatives show stronger protease inhibition .

- Heterocyclic Core : Replacing furan with thiophene () or thiadiazole () alters electronic density, affecting binding to biological targets (e.g., IC₅₀ differences in anticancer activity).

Backbone Modifications: Ester vs. Amide Linkages

Research Implications and Gaps

- Activity Data : The target compound lacks explicit bioactivity data in the provided evidence. Prioritize assays (e.g., protease inhibition, cytotoxicity) based on analogs’ profiles.

- Synthetic Feasibility: and highlight scalable routes for cyanoacrylamide derivatives, suggesting the target compound can be synthesized via similar methods (e.g., Knoevenagel condensation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.